N-[Bis(4-methylphenyl)methyl]formamide
Description
N-[Bis(4-methylphenyl)methyl]formamide is a formamide derivative characterized by a central methyl group substituted with two 4-methylphenyl groups, attached to a formamide functional group (–NHCHO). The bis(4-methylphenyl)methyl group confers steric bulk and lipophilicity, distinguishing it from simpler aryl-substituted formamides.
Properties
CAS No. |
127568-35-8 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[bis(4-methylphenyl)methyl]formamide |
InChI |
InChI=1S/C16H17NO/c1-12-3-7-14(8-4-12)16(17-11-18)15-9-5-13(2)6-10-15/h3-11,16H,1-2H3,(H,17,18) |
InChI Key |
PMDLRXSPEWPRHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(4-methylphenyl)methyl]formamide typically involves the reaction of 4-methylbenzyl chloride with formamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[Bis(4-methylphenyl)methyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of N-[Bis(4-methylphenyl)methyl]amine.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-[Bis(4-methylphenyl)methyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[Bis(4-methylphenyl)methyl]formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The aromatic rings may also interact with hydrophobic regions of proteins or other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Monosubstituted Aryl Formamides
- N-(4-Methylphenyl)formamide (C₈H₉NO): Structure: A single 4-methylphenyl group attached to the formamide nitrogen. Synthesis: Prepared via condensation of 4-methylaniline with formic acid in ethanol catalyzed by sulfuric acid . Crystallography: Forms 1D chains via strong N–H···O hydrogen bonds (N1–H1B···O1; 2.11 Å) and weak C–H···O interactions (C7–H7A···O1; 2.58 Å). The dihedral angle between the formamide group and benzene ring is 32.35° .
- N-(4-Methoxybenzyl)formamide (C₉H₁₁NO₂): Structure: A methoxy-substituted benzyl group attached to the formamide nitrogen. Key Differences: The electron-donating methoxy group enhances solubility in polar solvents compared to methyl-substituted analogs. No crystallographic data is available .
Bis-Aryl and Bis-Amide Derivatives
- N,N′-(p-Tolylmethylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 45 in ): Structure: A bis-amide with a p-tolylmethylene linker and trifluoromethylphenyl groups. The compound was synthesized via a multi-step route, achieving 72% yield, and characterized by LC-MS and ¹H NMR .
- N,N′-((4-(Diethylamino)phenyl)methylene)dibenzamide (Compound 51 in ): Structure: A diethylamino-substituted phenyl core with benzamide arms.
Heterocyclic Formamides
- N-(4-(1H-Pyrazol-1-yl)phenyl)formamide (Compound 2 in ): Structure: A pyrazole ring linked to the formamide via a phenyl group. This compound was isolated from Agriophyllum squarrosum and identified as a new natural product .
| Compound | Heterocycle/Backbone | Bioactivity | Reference |
|---|---|---|---|
| N-(4-Pyrazolylphenyl)formamide | Pyrazole | Not reported | |
| (Z)-N-(4-Hydroxystyryl)formamide | Styryl | Antibacterial (E. coli) |
Crystallographic and Electronic Comparisons
- N-[Bis(4-methylphenyl)methyl]formamide vs. Hydrogen Bonding: Reduced capacity for N–H···O interactions due to steric shielding, leading to weaker intermolecular forces and higher solubility in nonpolar solvents.
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